REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:14]=[C:13]([CH3:15])[C:10]([C:11]#[N:12])=[C:9]([CH3:16])[CH:8]=1.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.Cl>O1CCCC1>[C:11]([C:10]1[C:13]([CH3:15])=[CH:14][C:7]([B:17]([OH:22])[OH:18])=[CH:8][C:9]=1[CH3:16])#[N:12]
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Name
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|
Quantity
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4.55 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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1.39 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C#N)C(=C1)C)C
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Name
|
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Quantity
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25 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
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1.88 mL
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Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at this temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
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After 45 minutes
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Duration
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45 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1:1) each time
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried with sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated to 4 ml in vacuo
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Type
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ADDITION
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Details
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The remaining oil is mixed with 50 ml of pentane
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Type
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CUSTOM
|
Details
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the precipitate which has separated out
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Type
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FILTRATION
|
Details
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is filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with pentane
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Type
|
CUSTOM
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Details
|
Drying under high vacuum
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |